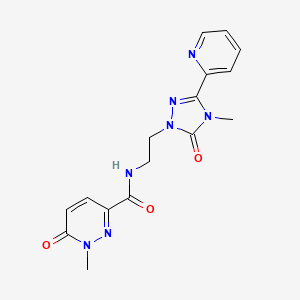

1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O3/c1-21-14(11-5-3-4-8-17-11)20-23(16(21)26)10-9-18-15(25)12-6-7-13(24)22(2)19-12/h3-8H,9-10H2,1-2H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWAXCGBBVLVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1396853-42-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₈O₂ |

| Molecular Weight | 328.33 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has established that compounds containing the triazole moiety exhibit significant antimicrobial properties. The synthesis of related compounds has shown promising results against various microorganisms. For instance, studies on Mannich bases derived from triazole have demonstrated effective antibacterial activity comparable to standard antibiotics like ampicillin .

In the context of this compound, preliminary tests indicate potential efficacy against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer properties of nitrogen-containing heterocycles have been widely documented. A study focusing on similar compounds revealed significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated that certain derivatives exhibited promising activity, suggesting that modifications to the triazole structure could enhance potency against cancer cells .

Table: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Methyl-N-(...) | A549 | 12.5 |

| 1-Methyl-N-(...) | MCF-7 | 15.0 |

| 1-Methyl-N-(...) | HCT-116 | 10.0 |

The biological activity of this compound can be attributed to several factors:

- Triazole Ring : The presence of the triazole ring is crucial for its interaction with biological targets such as enzymes involved in nucleic acid synthesis.

- Pyridine Substitution : The pyridine moiety may enhance solubility and facilitate cellular uptake.

- Dihydropyridazine Structure : This structure could contribute to the inhibition of specific cancer pathways by mimicking natural substrates.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

Scientific Research Applications

Structural Features

The compound features a pyridazine ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the pyridine group enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various kinases involved in cancer progression. A notable example includes the compound PF-04217903, which demonstrated potent inhibition of c-Met kinases and was selected for clinical trials targeting non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties

The triazole scaffold has been extensively studied for its antimicrobial effects. Compounds containing this structure have been reported to possess antifungal and antibacterial activities. The incorporation of different substituents can enhance these properties, making them suitable candidates for developing new antimicrobial agents .

Neurological Applications

Recent studies suggest that triazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Huntington's disease. The modulation of specific pathways involved in neuronal protection could be attributed to the unique structural attributes of the compound .

Anti-inflammatory Effects

Some derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways. Research indicates that specific substitutions on the triazole ring can lead to enhanced activity against inflammation-related conditions .

Agrochemical Potential

The compound's structural features also suggest applications in agrochemicals as fungicides or herbicides. The ability to inhibit specific biological pathways in plants or fungi makes these compounds valuable in agricultural settings .

Case Study 1: Anticancer Properties

In a study examining the efficacy of triazole derivatives against cancer cell lines, it was found that modifications at the 2 and 6 positions of the triazole ring significantly enhanced cytotoxicity against various cancer types. The compound under investigation showed IC50 values in the nanomolar range against A549 (lung cancer) and HeLa (cervical cancer) cell lines.

Case Study 2: Antimicrobial Activity

A series of experiments tested various triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to a marked increase in antibacterial activity, suggesting potential for development into new antibiotics.

Comparison with Similar Compounds

Pyrazole Carboxamides ()

Compounds 3a–3p (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) share a pyrazole-carboxamide backbone. Key differences include:

- Substituents: Chloro, phenyl, and cyano groups dominate in 3a–3p, whereas the target compound features pyridin-2-yl and methyl groups. The pyridin-2-yl group may enhance solubility and hydrogen-bonding capacity compared to phenyl .

- Synthesis Yields : The target compound’s yield is unspecified, but analogues in show yields of 62–71% using EDCI/HOBt-mediated coupling .

Coumarin-Pyrimidinone Hybrids ()

Compounds 4i and 4j integrate coumarin and pyrimidinone moieties. Unlike the target compound, these structures lack pyridazine or triazolone rings but emphasize fused aromatic systems.

Tetrazole and Pyridazine Derivatives ()

Examples include 3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile. These compounds highlight pyridazine cores but replace the triazolone with tetrazole or piperidine groups.

Physicochemical Properties

Melting Points

Spectral Data

- ¹H-NMR : compounds show aromatic proton shifts at δ 7.2–8.1 ppm (e.g., 3a: δ 7.61–7.43). The target compound’s pyridin-2-yl protons are expected near δ 8.0–8.5 ppm, with deshielding due to the electron-withdrawing pyridine nitrogen .

- MS/IR : The target compound’s mass spectrum would likely show a molecular ion peak near [M+H]⁺ 400–450, comparable to ’s 403–437 range. IR bands for carbonyl (1630–1680 cm⁻¹) and triazolone (1400–1500 cm⁻¹) groups would align with 3b’s data (1636.96 cm⁻¹ for amide C=O) .

Functional Implications

- The pyridin-2-yl group may mimic ATP’s adenine binding, as seen in kinase inhibitors like imatinib. In contrast, ’s chloro-phenyl derivatives may prioritize hydrophobic interactions .

- Solubility : The pyridazine and pyridine groups in the target compound likely improve aqueous solubility over ’s chloro-phenyl analogues, which are more lipophilic .

Comparative Data Table

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step heterocyclic coupling, leveraging intermediates such as pyridazine-3-carboxamide derivatives and 1,2,4-triazole precursors. For example:

- Step 1 : Condensation of pyridin-2-yl-containing triazole intermediates with ethylenediamine derivatives under reflux conditions (DMF, K₂CO₃) to form the triazole-ethyl bridge .

- Step 2 : Coupling with methyl-substituted pyridazine-3-carboxylic acid via carbodiimide-mediated amidation.

Key intermediates include 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole and activated pyridazine-3-carboxylate esters. Purity at each stage is critical, requiring column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are prioritized for structural validation, and what markers indicate successful synthesis?

- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (δ 8.2–8.6 ppm for pyridinyl protons) and pyridazine carbonyl (δ 165–170 ppm) .

- LCMS/HPLC : Monitor molecular ion peaks ([M+H]⁺) and retention times. For example, ESIMS m/z 394.1 ([M+1]⁺) aligns with theoretical mass .

- FTIR : Validate carbonyl stretches (1670–1700 cm⁻¹ for triazole-5-one and pyridazine-6-one) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between LCMS and HPLC purity assessments for this compound?

Discrepancies often arise from:

- Ion suppression in LCMS : Non-volatile impurities (e.g., salts) may not ionize, leading to inflated purity estimates. Use orthogonal methods like ¹H NMR (quantitative integration of residual solvent peaks) .

- HPLC column selectivity : Optimize mobile phase (e.g., acetonitrile/ammonium formate gradient) to separate co-eluting isomers. For example, reports 98.36% HPLC purity using a C18 column and UV detection at 254 nm .

- Validation : Cross-check with elemental analysis (C, H, N) to confirm <0.5% deviation from theoretical values .

Q. What computational strategies optimize multi-step syntheses involving heterocyclic intermediates?

- Reaction path search : Use quantum chemical calculations (DFT) to model transition states for triazole ring closure and pyridazine coupling. highlights ICReDD’s approach using Gaussian-based simulations to predict activation energies .

- Machine learning (ML) : Train models on experimental datasets (e.g., solvent effects, catalyst loading) to narrow optimal conditions. For instance, AI-driven platforms like COMSOL Multiphysics can simulate reaction kinetics and mass transfer limitations in real time .

- Feedback loops : Integrate computational predictions with high-throughput experimentation (HTE) to refine parameters like temperature (80–120°C) and stoichiometry (1:1.2 molar ratio for amidation) .

Q. How can researchers validate the biological activity of this compound against conflicting in vitro/in vivo data?

- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to pyridazine-related kinases or triazole-binding enzymes.

- Metabolic stability : Compare microsomal half-life (e.g., human liver microsomes) with in vivo PK profiles. Adjust dosing regimens if rapid clearance (t½ < 1 hr) is observed .

- Orthogonal models : Replicate findings in 3D cell cultures or organoids to mitigate assay-specific artifacts. For example, references pyrazole-indazole derivatives tested in tumor spheroids .

Methodological Considerations

Q. What steps mitigate decomposition during storage of this hygroscopic compound?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the triazole-5-one moiety .

- Stability studies : Monitor via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC checks. notes that dithiazole analogs require desiccants (silica gel) to maintain >95% purity .

Q. How should researchers design SAR studies for derivatives of this compound?

- Core modifications : Replace pyridin-2-yl with isoxazol-3-yl () or introduce substituents at the triazole N-1 position to assess steric effects .

- Bioisosteres : Substitute the pyridazine ring with quinazoline () or pyrimidine cores while retaining hydrogen-bonding motifs .

- Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.